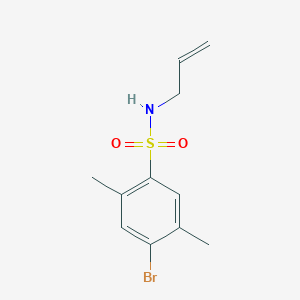
2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide, also known as BBHCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBHCT is a thiosemicarbazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Applications De Recherche Scientifique
2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields, including cancer research, antimicrobial activity, and neuroprotection. In cancer research, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to have potent activity against various bacterial and fungal strains. In neuroprotection, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. In addition, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has been shown to modulate immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide has several advantages for use in laboratory experiments, including its potent activity against cancer cells and various microbial strains, its ability to induce apoptosis and inhibit angiogenesis, and its potential in neuroprotection. However, 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide, including its potential applications in the treatment of cancer, microbial infections, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide and its potential applications in these fields. In addition, the development of 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide derivatives with improved potency and selectivity may lead to the development of new therapeutic agents.
Méthodes De Synthèse
2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide can be synthesized through various methods, including the reaction of 2-bromobenzoyl chloride with thiosemicarbazide in the presence of triethylamine, followed by the reaction with 4-bromobenzaldehyde in ethanol. The resulting product is then purified through recrystallization to obtain 2-(2-bromobenzoyl)-N-(4-bromophenyl)hydrazinecarbothioamide in high yield and purity.
Propriétés
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-(4-bromophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2N3OS/c15-9-5-7-10(8-6-9)17-14(21)19-18-13(20)11-3-1-2-4-12(11)16/h1-8H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMHFBSEWPIKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)
![1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)

![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)

![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5117704.png)
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)
![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)